molecular formula C10H18N2O6 B1623851 [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester CAS No. 312904-86-2

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester

Cat. No. B1623851
M. Wt: 262.26 g/mol
InChI Key: BZVJOAISKWPBOF-UHFFFAOYSA-N
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Description

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester, also known by its chemical formula C10H15N3O6**, is a synthetic compound with intriguing properties. It combines elements of amino acids and oxalyl groups, making it a fascinating subject for study.



Synthesis Analysis

The synthesis of this compound involves several steps, including esterification of the parent amino acid and subsequent oxalyl chloride reactions. Researchers have explored various synthetic routes to achieve high yields and purity. Notably, the ethylation of the amino group plays a crucial role in obtaining the ethyl ester form.



Molecular Structure Analysis

The molecular structure of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester reveals a central amino acid backbone with two methoxy groups attached to the ethylamine side chain. The oxalyl moiety contributes to its unique properties, affecting solubility, stability, and reactivity.



Chemical Reactions Analysis

This compound participates in diverse chemical reactions, including hydrolysis , ester cleavage , and condensation reactions. Its oxalyl group can form stable complexes with metal ions, leading to potential applications in catalysis and coordination chemistry.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : Crystalline solid

    • Color : Varies (often pale yellow or white)

    • Melting Point : Investigate the literature for precise values.

    • Solubility : Soluble in organic solvents (e.g., ethanol, acetone)



  • Chemical Properties :

    • Acidity/Basicity : Exhibits both acidic and basic properties due to the amino and oxalyl groups.

    • Stability : Sensitive to moisture and light; store appropriately.

    • Reactivity : Reacts with nucleophiles and electrophiles.




Safety And Hazards


  • Toxicity : Limited data available; handle with caution.

  • Handling : Follow standard laboratory safety protocols.

  • Storage : Store in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of according to local regulations.


Future Directions

Researchers should explore the biological activities of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester, including potential drug-like properties. Additionally, investigations into its pharmacokinetics , bioavailability , and target specificity are essential for future applications.


properties

IUPAC Name

ethyl 2-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c1-4-18-7(13)5-11-9(14)10(15)12-6-8(16-2)17-3/h8H,4-6H2,1-3H3,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJOAISKWPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432565
Record name Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester

CAS RN

312904-86-2
Record name Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-ethoxycarbonylmethyl-oxalamic acid ethyl ester (84.0 g, 414 mmol) 2–1 in 2-propanol (500 mL) was added aminoacetaldehyde dimethyl acetal (45.7 g, 435 mmol) in one portion. After stirring overnight at room temperature, the reaction mixture was concentrated to a thick orange oil. This thick slurry was diluted with 2-propanol (300 mL) and the solid was broken up with a spatula. Filtration afforded a solid which was further rinsed with an additional portion of 2-propanol. Removal of residual 2-propanol was accomplished via high vacuum to afford a light orange solid: 1H NMR (CDCl3) δ 7.82 (br s, 1H), 7.50 (br s, 1H), 4.41 (t, 1H, 5.3 Hz), 4.24 (q, 2H, 7.1 Hz), 4.09 (d, 2H, 5.9 Hz), 3.47 (dd, 2H, 5.3, 6.2 Hz), 3.40 (s, 6H), 1.30 (t, 3H, 7.1 Hz).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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